3-(1H-Imidazol-5-yl)prop-2-enoyl chloride
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Overview
Description
3-(1H-Imidazol-5-yl)prop-2-enoyl chloride is a chemical compound with the molecular formula C₆H₅ClN₂O. This compound is part of the imidazole family, which is known for its broad range of chemical and biological properties .
Preparation Methods
The synthesis of 3-(1H-Imidazol-5-yl)prop-2-enoyl chloride typically involves the reaction of trans-urocanic acid with thionyl chloride . The reaction conditions usually require a solvent such as dichloromethane and are carried out under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-(1H-Imidazol-5-yl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amides.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding acid.
Common reagents used in these reactions include thionyl chloride, amines, and water. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1H-Imidazol-5-yl)prop-2-enoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-5-yl)prop-2-enoyl chloride involves its reactivity with nucleophiles and electrophiles. The imidazole ring can participate in various chemical interactions, making it a versatile compound in synthetic chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
3-(1H-Imidazol-5-yl)prop-2-enoyl chloride can be compared with other imidazole derivatives such as:
Imidazole: A simpler compound with a similar core structure but without the acyl chloride group.
Histidine: An amino acid that contains an imidazole ring and is a precursor to urocanic acid.
Urocanic Acid: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its acyl chloride functional group, which imparts distinct reactivity and makes it valuable in synthetic applications.
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)prop-2-enoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6(10)2-1-5-3-8-4-9-5/h1-4H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDBOEBUMJNXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708988 |
Source
|
Record name | 3-(1H-Imidazol-5-yl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50708988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91788-89-5 |
Source
|
Record name | 3-(1H-Imidazol-5-yl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50708988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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